molecular formula C9H16FNO4 B2785019 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid CAS No. 1505260-39-8

2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid

Cat. No. B2785019
M. Wt: 221.228
InChI Key: DMJQOIJDTJMPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid” is a chemical compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Scientific Research Applications

  • Inhibitors of Gamma-Aminobutyric Acid Aminotransferase : Compounds synthesized from Cbz-protected tert-butyl 4-aminobutanoate, closely related to 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid, have been used in approaches to map sections of the active site of gamma-aminobutyric acid aminotransferase (GABA-T). These compounds are potent competitive reversible inhibitors, contributing to our understanding of the enzyme's activity and potential drug development (Silverman, Durkee, & Invergo, 1986).

  • Synthesis of 3-Amino-4-Fluorobutanoic Acid : Another research focuses on the synthesis of 3-Amino-4-fluorobutanoic acid, an inactivator of GABA transaminase, in a process that might use similar chemical structures or intermediates (Mathew, Invergo, & Silverman, 1985).

  • Stereoselective Synthesis of γ‐Fluorinated α‐Amino Acids : Research demonstrates the stereoselective synthesis of γ‐fluorinated α‐amino acids, a category to which 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid belongs. These fluorinated amino acids have applications in medicinal chemistry, especially in the development of new pharmaceutical compounds (Laue, Kröger, Wegelius, & Haufe, 2000).

  • Renin Inhibitors : A study describes the synthesis of a compound related to 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid for use in the development of renin inhibitory peptides. These peptides can act as potent inhibitors of human plasma renin, an enzyme that plays a critical role in blood pressure regulation (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

  • Biosynthesis of 2-Hydroxyisobutyric Acid (2-HIBA) : Research into the biotechnological routes for synthesizing 2-HIBA, a compound structurally similar to 2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid, indicates its potential as a building block for polymer synthesis. This work highlights the significance of such compounds in developing green chemicals and biobased building blocks (Rohwerder & Müller, 2010).

properties

IUPAC Name

4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJQOIJDTJMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid

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